Methylstat

描述

甲基抑制剂: 是一种有效的组蛋白去甲基化酶抑制剂。它属于靶向表观遗传过程的化合物类别,特别是组蛋白去甲基化。 表观遗传修饰在基因表达调控中起着至关重要的作用,组蛋白去甲基化酶是负责从组蛋白中去除甲基的酶,从而影响染色质结构和基因转录 .

准备方法

合成路线和反应条件: 甲基抑制剂的合成涉及几个步骤

起始原料: 合成通常从市售起始原料开始。

功能化: 关键步骤涉及对核心结构进行功能化以引入必要的化学基团。

甲基化: 该化合物在特定位置进行甲基化。

纯化: 每一步之后,使用纯化技术(如柱色谱)分离所需的产物。

工业生产方法: 甲基抑制剂尚未实现工业化生产,因为它主要用作研究工具

化学反应分析

反应类型: 甲基抑制剂会发生各种化学反应,包括:

甲基化: 该化合物本身在合成过程中会发生甲基化。

酶促去甲基化抑制: 甲基抑制剂通过与组蛋白去甲基化酶(特别是 JMJD2C)的活性位点结合来抑制组蛋白去甲基化酶。

甲基化: 甲基化试剂(例如,碘甲烷、硫酸二甲酯)。

抑制测定: 使用纯化的组蛋白去甲基化酶和甲基抑制剂进行的体外测定。

主要产物: 甲基抑制剂作用的主要产物是组蛋白去甲基化的抑制,导致基因表达模式发生改变。

科学研究应用

Inhibition of Tumor Growth

Methylstat has demonstrated promising results in inhibiting the growth of cancer cells. For instance, it has been effective against the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI50 of 5.1 µM. The compound's ability to induce histone hypermethylation has been linked to its antitumor effects.

Table 1: Efficacy of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Targeted Enzyme | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| KYSE150 | JMJD2C | 5.1 | Induces histone hypermethylation |

| MCF-7 | JMJD2A | 6.3 | Inhibits demethylation |

| Other cell lines | Various | Varies | Alters gene expression patterns |

Epigenetic Biomarkers

Recent studies have highlighted the role of DNA methylation as a diagnostic biomarker in cancers such as ovarian and breast cancer. This compound's influence on histone modification may enhance the understanding and identification of tumor-specific methylation patterns, which are crucial for early diagnosis and prognosis .

Mechanistic Studies

Research has also explored the mechanistic aspects of how this compound affects chromatin dynamics. For example, it has been shown to stiffen mitotic chromosomes significantly, indicating its role in chromosomal mechanics during cell division . This property could have implications for understanding tumorigenesis and the development of therapeutic strategies targeting chromosomal stability.

Clinical Trials and Observations

In clinical settings, this compound has been evaluated for its therapeutic potential in patients with specific types of cancer. For instance, a study involving patients with adult T-cell leukemia/lymphoma demonstrated that treatment with this compound led to significant reductions in abnormal lymphocyte counts and improved patient responses over time . These findings underline the compound's potential as a therapeutic agent.

Laboratory Findings

In vitro studies have consistently shown that this compound induces histone hypermethylation in various cancer cell lines, leading to altered gene expression profiles that favor apoptosis and inhibit proliferation . The concentration-dependent effects observed in these studies provide insights into optimizing dosing strategies for potential clinical applications.

作用机制

甲基抑制剂通过抑制组蛋白去甲基化酶(特别是 JMJD2C)发挥作用。通过阻断去甲基化,它会影响染色质结构、基因表达和细胞过程。

相似化合物的比较

虽然甲基抑制剂在特异性抑制 JMJD2C 方面是独一无二的,但其他相关化合物包括:

JMJD2 抑制剂: 这些靶向其他 JMJD2 家族成员(JMJD2A、JMJD2E、JMJD2D)。

组蛋白调节剂: 影响组蛋白甲基化/去甲基化途径的化合物。

生物活性

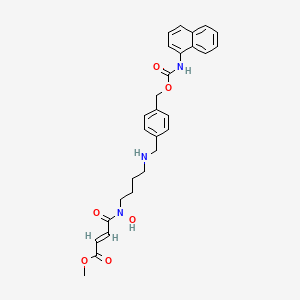

Methylstat (chemical structure: C28H31N3O6, MW 505.56) is a small-molecule inhibitor of Jumonji C domain-containing histone demethylases (JHDMs). Its biological activity is primarily characterized by its effects on histone methylation, cell proliferation, and angiogenesis. This article reviews the mechanisms of action, cellular effects, and potential therapeutic applications of this compound based on diverse research findings.

This compound selectively inhibits JHDMs, leading to increased levels of specific histone methylation marks. Notably, it has been shown to induce hypermethylation of lysine residues such as H3K4, H3K9, H3K27, and H3K36 in a concentration-dependent manner. This inhibition affects various cellular processes, including gene expression and cell cycle regulation.

Key Findings:

- Histone Methylation : this compound increases levels of H3K4me3 and H3K9me3 in different cell types. For instance, in KYSE150 cells, the effective concentrations (EC50) for these marks were found to be 10.3 μM and 8.6 μM respectively .

- Cell Type Specificity : The response to this compound varies across cell lines. In MCF7 cells, the EC50 values for H3K4me3 and H3K9me3 were lower at 6.7 μM and 6.3 μM respectively .

Growth Inhibition

This compound exhibits significant growth inhibitory effects on various cancer cell lines. For example, it demonstrated a half-maximal growth inhibitory concentration (GI50) of approximately 5.1 μM in KYSE150 cells . Additionally, it showed the most potent activity against human umbilical vascular endothelial cells (HUVECs), highlighting its potential in targeting angiogenesis.

Case Study: HUVECs

In studies involving HUVECs:

- Cell Cycle Arrest : this compound induced G0/G1 phase arrest at doses as low as 2 µM, increasing G0/G1 phase by 16.8% while decreasing S and G2/M phases .

- Gene Expression Modulation : Treatment resulted in increased expression levels of p53 and p21, which are crucial for cell cycle regulation .

Angiogenesis Inhibition

This compound has been identified as a potent inhibitor of angiogenesis both in vitro and in vivo. It was shown to block tube formation in HUVECs and reduce vascularization in chick embryo chorioallantoic membrane assays at non-toxic doses . These findings suggest that this compound could be a valuable tool for studying the role of histone demethylases in angiogenesis.

Summary of Biological Activities

Future Directions

The implications of this compound's biological activity extend to various fields including cancer research and developmental biology. Further studies are needed to explore its structure-activity relationships and the specific mechanisms underlying its effects on histone demethylases.

属性

IUPAC Name |

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOCHRZXRZONW-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025946 | |

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310877-95-2 | |

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。